Deoxycytidylyl-(3'-5')-deoxyguanosine

DNA photophysics charge-transfer dynamics UV-induced DNA damage

Deoxycytidylyl-(3′-5′)-deoxyguanosine (synonyms: dCpdG, 2′-deoxycytidylyl-(3′→5′)-2′-deoxyguanosine) is a (3′→5′)-dinucleotide composed of 2′-deoxycytidine linked via a 3′→5′-phosphodiester bond to 2′-deoxyguanosine. With molecular formula C₁₉H₂₅N₈O₁₀P and an average mass of 556.429 Da, it represents the minimal structural unit of the biologically critical CpG dinucleotide motif.

Molecular Formula C19H25N8O10P
Molecular Weight 556.4 g/mol
CAS No. 52474-59-6
Cat. No. B10777396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxycytidylyl-(3'-5')-deoxyguanosine
CAS52474-59-6
Molecular FormulaC19H25N8O10P
Molecular Weight556.4 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=CC(=NC5=O)N)O
InChIInChI=1S/C19H25N8O10P/c20-12-1-2-26(19(31)23-12)14-4-9(10(5-28)35-14)37-38(32,33)34-6-11-8(29)3-13(36-11)27-7-22-15-16(27)24-18(21)25-17(15)30/h1-2,7-11,13-14,28-29H,3-6H2,(H,32,33)(H2,20,23,31)(H3,21,24,25,30)
InChIKeyOBCJQWSXSLYWHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deoxycytidylyl-(3'-5')-deoxyguanosine (CAS 52474-59-6): Procurement-Relevant Structural Identity and Baseline Properties


Deoxycytidylyl-(3′-5′)-deoxyguanosine (synonyms: dCpdG, 2′-deoxycytidylyl-(3′→5′)-2′-deoxyguanosine) is a (3′→5′)-dinucleotide composed of 2′-deoxycytidine linked via a 3′→5′-phosphodiester bond to 2′-deoxyguanosine [1]. With molecular formula C₁₉H₂₅N₈O₁₀P and an average mass of 556.429 Da, it represents the minimal structural unit of the biologically critical CpG dinucleotide motif [2]. This compound serves as a defined chemical model for studying DNA damage, photophysics, epigenetic methylation, and protein–nucleic acid recognition at the dinucleotide level, and has been co-crystallized with ribonuclease A at high resolution [3].

Why Generic CpG Dinucleotide Substitution Fails: Sequence-Specific Photophysics, Radical Chemistry, and Binding Modes of dCpdG (CAS 52474-59-6)


Although dCpdG and its sequence isomer dGpdC share the same elemental composition, their divergent stereoelectronic environments produce measurably distinct photophysical dynamics, radical-induced degradation product profiles, and protein-recognition modes [1][2]. The 5′→3′ polarity inversion between dCpdG and dGpdC alters base-stacking geometry and solvent exposure of the guanine, which directly affects charge-transfer kinetics and oxidative lesion distributions [1][3]. Furthermore, the unique self-base-pairing propensity of d(CpG)—forming a parallel mini-double helix with asymmetric cytosine–guanine hydrogen bonding—is not reproduced by other dinucleotides and has implications for understanding transversion mutational hotspots [4]. These intrinsic, sequence-encoded properties mean that neither alternative dinucleotides nor backbone-modified CpG analogs can serve as functionally equivalent replacements without introducing confounding variables into experimental or industrial workflows.

Deoxycytidylyl-(3'-5')-deoxyguanosine (dCpdG, CAS 52474-59-6): Quantitative Differentiation Evidence Against Closest Analogs


Slower and Lower-Yield Intrastrand Charge-Transfer Population in dCpdG (CG) Versus dGpdC (GC) Steps Under UV Excitation

Quantum dynamical simulations on a (GC)₅ DNA duplex demonstrate that the G → C intrastrand charge-transfer state (CTintra) is populated to a larger extent and more rapidly in dGpdC (GC) steps than in dCpdG (CG) steps [1]. A substantial population transfer into CTintra occurs within 50 fs from the Franck-Condon region for GC steps, whereas CG steps exhibit less efficient and slower CTintra population, with monomer-like and interstrand charge-transfer decay routes contributing more prominently to excited-state deactivation in CG contexts [1]. Ground-state recovery occurs on the 10–50 ps timescale, with the main deactivation pathway involving CTintra followed by interstrand proton transfer from neutral G to C⁻ [1].

DNA photophysics charge-transfer dynamics UV-induced DNA damage

Sequence-Isomer-Dependent Radiation-Induced Degradation Product Profiles: d(CpG) Versus d(GpC)

When irradiated in oxygenated aqueous solution, both d(CpG) and its sequence isomer d(GpC) generate imidazolidine-derived products (1-carbamoyl-2-oxo-4,5-dihydroxyimidazolidine modifications) as prominent lesions; however, these products are entirely absent under anoxic (N₂O-saturated) conditions [1]. The product spectrum also includes 5,6-dihydroxy-5,6-dihydrouracil (glycol) derivatives, 5- and 6-hydroxycytosine substitution products, and 8-hydroxyguanine [1]. In a separate study X-irradiating d(CpG) alongside d(GpT), d(GpC), and d(TpG) in oxygenated solution, d(CpG) uniquely produced double-base lesions where guanine is converted to 8-hydroxyguanine and the cytosine base is degraded to a formamido remnant—a tandem lesion profile that is sequence-context-dependent [2].

radiation chemistry free radical DNA damage dinucleoside monophosphate lesions

Unique Parallel Self-Base-Paired Mini-Double Helix with Asymmetric Cytosine–Guanine Hydrogen Bonding

X-ray crystallographic analysis of the sodium salt of d(CpG) (orthorhombic, space group P2₁2₁2₁, a = 10.640(2) Å, b = 11.184(2) Å, c = 44.618(4) Å; refined to R = 0.041) reveals a parallel self-base-paired mini-double helix [1]. In this structure, one of the two paired cytosines is protonated at N3, resulting in asymmetric hydrogen bonding: the cytosines form three hydrogen bonds while the guanines form only two [1]. The sodium ion is coordinated in a square-pyramidal geometry with two water molecules, O6 of guanine A, N7 of guanine B, and O5′ of cytosine B [1]. This self-base-pairing arrangement is conserved across both the sodium salt and the independently crystallized ammonium salt forms (Cruse et al.), despite different crystallization conditions and counterions [1]. In marked contrast, the ammonium salt crystallized under alternative conditions (acetone diffusion, −20 °C) yields d(CpG) molecules arranged as a mini left-handed Z-DNA helix, demonstrating the conformational polymorphism uniquely accessible to this sequence [2]. Other dinucleotides such as d(GpC) do not exhibit this self-base-paired duplex arrangement under comparable conditions.

X-ray crystallography DNA self-assembly transversion mutagenesis

Retro-Binding Mode to Ribonuclease A: dCpdG Versus the Ribo-Analog 2′,5′ CpG

High-resolution X-ray refinement studies on RNase A complexes with both 2′,5′ CpG (the ribo-analog with a 2′→5′ linkage) and 3′,5′ dCpdG (the deoxy-analog with a 3′→5′ linkage) demonstrate that both inhibitors bind in a completely unexpected 'retro-binding' orientation: the guanine base occupies the B1 pyrimidine-binding site adjacent to Thr-45, having entered through a secondary channel external to the active site, rather than the canonical B2 purine site [1]. The dCpdG complex was refined to R = 19.1% for 16,347 reflections at 1.5 Å resolution (soaked crystals), while the cocrystallized complex was independently refined to R = 21.8% for 7,807 reflections at 1.9 Å [1][2]. In both complexes, the active-site sulfate anion is not displaced by the inhibitor phosphate—a stark contrast to canonical RNase–nucleotide binding—and His-119 is stabilized in the A conformation [1]. The retro-binding phenomenon was confirmed to be independent of crystal soaking versus cocrystallization, establishing it as a property specific to small guanine-containing dinucleotides [2].

ribonuclease inhibition protein–ligand crystallography retro-binding

DNMT Substrate Competence: dCpdG as the Minimal Necessary and Sufficient Dinucleotide for Cytosine C5 Methylation

The dinucleotide sequence dCpdG was demonstrated to be both necessary and sufficient as an exogenous substrate for in vitro methylation by the DNA methyltransferase induced by frog virus 3 (FV3); a mutant FV3 resistant to 5-azacytidine and lacking cytoplasmic DNA methyltransferase activity fails to methylate DNA, confirming the enzyme's strict dependence on the dCpdG dinucleotide motif [1]. In a broader context, evidence suggests that many, if not most, dCpdG sequences in natural or synthetic DNA can serve as methylation substrates for mammalian DNA methyltransferases [2]. In a biochemical binding assay against human DNMT1 (N-terminal 600-residue deletion construct), 2′-deoxycytidylyl-(3′-5′)-2′-deoxyguanosine exhibited an IC₅₀ of 27.9 µM using poly(dI-dC) as competing substrate in the presence of AdoMet [3].

DNA methyltransferase epigenetics substrate specificity

Phosphate-Methylated d(CpG)₂ Adopts Left-Handed Z-DNA Whereas d(GpC)₂ Remains Right-Handed: Sequence-Dependent Helical Handedness

Structural analysis of phosphate-methylated DNA miniduplexes reveals that phosphate-methylated d(CpG)₂ adopts a left-handed Z-type helical structure, whereas the phosphate-methylated sequence isomer d(GpC)₂ retains a right-handed conformation under identical conditions [1]. This differential helical handedness is driven by the opposite base-stacking geometries inherent to the CpG versus GpC dinucleotide steps. Additionally, post-SCF quantum chemical analysis of inter- and intra-strand stacking interactions in d(CpG) and d(GpC) steps across A-, B-, and Z-DNA crystal polymorphs demonstrates that these two sequence isomers exhibit compensatory stacking energetics that act as an 'energetic buffer' balancing double-helix stability in a sequence-dependent manner [2].

Z-DNA DNA conformation phosphate methylation helical handedness

High-Value Research and Industrial Application Scenarios for Deoxycytidylyl-(3'-5')-deoxyguanosine (dCpdG, CAS 52474-59-6)


UV Photodamage and DNA Photophysics Research Requiring Sequence-Defined CG Dinucleotide Models

Investigators studying the sub-picosecond photophysics of DNA require chemically defined dCpdG (not dGpdC) to correctly model the CG dinucleotide step, as quantum dynamical simulations have established that CTintra charge-transfer state population is slower and of lower yield in CG versus GC steps [1]. Experimental time-resolved spectroscopy setups using authentic dCpdG can directly probe the monomer-like and interstrand charge-transfer decay routes that are more prominent in CG contexts [1]. Procurement of dCpdG with verified 3′→5′ linkage integrity ensures that photochemical lesion studies of CpG sites—the most mutable sequences in the genome—are conducted on the correct sequence isomer.

Free Radical DNA Damage and Tandem Lesion Analysis in Radiation Biology

Radiation biologists investigating oxidative DNA damage at CpG dinucleotide hotspots must use authentic d(CpG) rather than d(GpC) because the product distribution of imidazolidine derivatives and tandem double-base lesions (8-hydroxyguanine linked to formamido-cytosine) is sequence-dependent [1][2]. HPLC-based lesion quantification protocols developed using d(CpG) as a model substrate [1] cannot be directly translated to the sequence isomer without introducing systematic errors in lesion identification and yield calibration. The O₂-dependence of imidazolidine product formation—prominent under oxygenated but absent under anoxic conditions [1]—makes d(CpG) an essential reference standard for hypoxia-versus-normoxia radiation damage comparisons.

DNMT Inhibitor Screening and Epigenetic Drug Discovery Using the Minimal Methylation-Competent Substrate

In vitro DNA methyltransferase (DNMT) assays for inhibitor screening require dCpdG as the minimal substrate motif, as this dinucleotide is both necessary and sufficient for enzymatic C5 cytosine methylation by both viral and mammalian DNMTs [1][2]. The reported IC₅₀ of 27.9 µM for dCpdG against human DNMT1 [3] provides a quantitative benchmark for competitive displacement assays. Unlike larger oligonucleotide substrates that introduce sequence-context variability (flanking AT vs TT effects on methylation-induced conformational changes [4]), dCpdG offers a chemically minimalist, well-defined substrate for high-throughput screening and structure–activity relationship studies of DNMT inhibitors.

Structural Biology of Ribonuclease–Dinucleotide Interactions and Retro-Binding Mechanism Studies

Crystallographers and structural biologists investigating the retro-binding phenomenon of RNase A require both dCpdG and 2′,5′ CpG as comparative ligands to dissect the contributions of sugar identity (deoxyribose vs ribose) and phosphodiester linkage orientation (3′→5′ vs 2′→5′) to the unexpected binding topology [1]. The availability of high-resolution structures (1.5 Å soaked, R = 19.1%; 1.9 Å cocrystallized, R = 21.8%) [1][2] makes dCpdG–RNase A co-crystals a validated system for fragment-based drug design targeting the RNase A active site and secondary binding channels.

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